SMN-C2 is a small-molecule compound that has garnered attention for its role as a modulator of splicing in the survival of motor neuron 2 gene, which is critical in the context of spinal muscular atrophy. This compound acts by selectively binding to specific regions of the SMN2 pre-mRNA, thereby influencing the splicing process and promoting the inclusion of exon 7, which is often skipped due to mutations in the SMN1 gene. The therapeutic potential of SMN-C2 lies in its ability to enhance functional SMN protein production, which is crucial for motor neuron survival.
SMN-C2 is classified as a small-molecule splicing modulator. It is an analogue of RG-7916, which has been developed to target the splicing defects associated with spinal muscular atrophy. The compound has been identified through a combination of high-throughput screening and structure-activity relationship studies aimed at improving the efficacy and selectivity of SMN2 splicing modulation .
The synthesis of SMN-C2 involves multi-step organic reactions that typically include:
Technical details regarding specific reaction conditions or yields are often proprietary or detailed in specialized publications .
The molecular structure of SMN-C2 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
SMN-C2 undergoes several chemical reactions during its interaction with RNA:
The mechanism by which SMN-C2 exerts its effects involves several key processes:
SMN-C2 exhibits several notable physical and chemical properties:
SMN-C2 holds significant promise in scientific research and therapeutic applications:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8